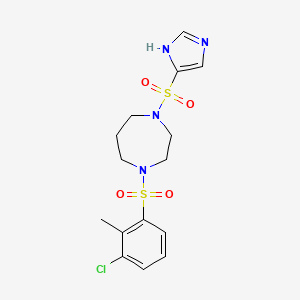

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane

Description

Introduction to the 1,4-Diazepane Scaffold in Contemporary Medicinal Chemistry

The 1,4-diazepane ring system is characterized by a seven-membered heterocyclic core containing two nitrogen atoms positioned at the 1 and 4 locations. This structural motif imparts unique conformational flexibility, intermediate lipophilicity, and a balanced distribution of hydrogen bond donors and acceptors, features that collectively enhance its suitability as a core scaffold for drug development. The compound 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane integrates this diazepane core with sulfonylated aromatic and heteroaromatic substituents, further expanding its chemical diversity and potential for biological activity.

The medicinal chemistry landscape has witnessed a surge in the design and synthesis of 1,4-diazepane derivatives, driven by their ability to interact with a wide spectrum of biological targets, including enzymes, receptors, and protein-protein interaction interfaces. The semi-rigid nature of the 1,4-diazepane ring enables precise spatial orientation of substituents, facilitating optimal engagement with binding pockets and enhancing pharmacological profiles. Furthermore, the synthetic tractability of the 1,4-diazepane scaffold, particularly through multicomponent reactions and innovative cyclization strategies, has accelerated the discovery of novel bioactive compounds with improved drug-like properties.

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O4S2/c1-12-13(16)4-2-5-14(12)25(21,22)19-6-3-7-20(9-8-19)26(23,24)15-10-17-11-18-15/h2,4-5,10-11H,3,6-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTWXBVFSZXCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane typically involves multiple steps:

Formation of the Diazepane Ring: The initial step involves the formation of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamine precursors under acidic or basic conditions.

Sulfonylation: The diazepane ring is then subjected to sulfonylation reactions. The imidazolyl and chloromethylphenyl groups are introduced through sulfonyl chloride intermediates.

Final Assembly: The final step involves the coupling of the sulfonylated intermediates to form the target compound. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogen replacing the sulfonyl groups.

Substitution: Substituted derivatives where the sulfonyl groups are replaced by nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. Preliminary studies suggest that 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane may possess similar effects against various bacterial strains.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Inhibitory effects on Gram-positive and Gram-negative bacteria |

Anticancer Activity

Imidazole derivatives have been noted for their anticancer properties, particularly their ability to induce apoptosis in cancer cells. Studies involving similar diazepane derivatives have demonstrated their efficacy in inhibiting tumor growth both in vitro and in vivo.

| Study | Findings |

|---|---|

| Study 1 | Induced apoptosis in breast cancer cells with IC50 values in low micromolar range |

| Study 2 | Suppressed tumor growth by 77% in xenograft models without significant toxicity |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against alpha-glucosidase, which is relevant for diabetes management. The observed IC50 value of approximately 250 μM indicates moderate inhibitory activity.

| Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Enzyme Inhibition | 250 | Targeted enzyme inhibition |

| Non-specific cytotoxicity |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cytotoxic Effects : A study evaluated the cytotoxic effects of imidazole derivatives on human cancer cell lines, revealing promising IC50 values that suggest effective anticancer activity.

- Antimicrobial Efficacy : Research assessed the antimicrobial efficacy against clinical isolates of bacteria, demonstrating effectiveness comparable to established antibiotics.

- Enzyme Inhibition Properties : Another study focused on the enzyme inhibition properties, finding significant activity against alpha-glucosidase, suggesting potential for therapeutic use in managing diabetes.

Summary of Biological Activities

The following table summarizes the biological activities associated with 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane:

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against E. coli and S. aureus |

| Anticancer | Induced apoptosis in breast cancer cells |

| Enzyme Inhibition | Alpha-glucosidase IC50 = 250 μM |

Mechanism of Action

The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, inhibiting the function of the target molecule. The diazepane ring provides structural rigidity, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to three analogs with modifications in sulfonyl substituents or core structure:

Key Comparative Analysis

Substituent Effects :

- Analog 1 replaces the 3-chloro-2-methylphenyl group with a 5-chloro-2-methoxyphenyl moiety. The methoxy group’s electron-donating nature may enhance solubility in polar solvents compared to the methyl group in the target compound .

- Analog 2 introduces ethoxy and fluorine substituents, which could improve metabolic stability and ligand-receptor binding due to fluorine’s electronegativity. Its commercial availability suggests research utility, though biological data are unspecified .

- Analog 3 diverges structurally, replacing sulfonyl groups with a pyrimidinyl ring and methylthio group. The hydrochloride salt form likely improves bioavailability, making it suitable for in vitro assays .

- Analog 3’s synthesis may involve coupling of pyrimidine derivatives with diazepane, followed by salt formation .

- Analog 1’s methoxy group could target cytochrome P450 enzymes, while Analog 3’s pyrimidine core might align with antiviral or anticancer scaffolds .

Biological Activity

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C17H23ClN4O4S2

- Molecular Weight : 447.0 g/mol

- CAS Number : 1903580-25-5

Pharmacological Activities

The compound exhibits a range of biological activities, primarily influenced by its imidazole and diazepane moieties. Research indicates that compounds containing imidazole rings often display significant anticancer , antibacterial , and antiviral properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole-containing compounds. For instance:

- In a study involving MDA-MB-468 breast cancer xenografts in nude mice, a related imidazole compound was shown to suppress tumor growth by 77% when administered at a dosage of 60 mg/kg every other day for three weeks without causing significant weight loss in the subjects .

- Another compound with a similar structure demonstrated submicromolar GI50 values against various cancer cell lines, indicating robust antiproliferative effects .

Synthesis Methods

The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. Key steps include:

- Formation of the Imidazole Ring : Utilizing chlorosulphonic acid and other reagents to construct the imidazole framework.

- Sulfonyl Group Introduction : Employing sulfonyl chlorides to add sulfonyl groups to the imidazole.

- Construction of the Diazepane Ring : This is achieved through cyclization reactions under controlled conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.